molecular formula C12H17NO2S B13407605 Ethyl 2-amino-3-benzylsulfanyl-propanoate CAS No. 953-18-4

Ethyl 2-amino-3-benzylsulfanyl-propanoate

Cat. No.: B13407605
CAS No.: 953-18-4
M. Wt: 239.34 g/mol
InChI Key: CNQSZDMYASSXPV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-benzylsulfanyl-propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features an ethyl ester group, an amino group, and a benzylsulfanyl group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-benzylsulfanyl-propanoate typically involves the esterification of 2-amino-3-benzylsulfanyl-propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-benzylsulfanyl-propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-benzylsulfanyl-propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-benzylsulfanyl-propanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-benzylsulfanyl-propanoate is unique due to the presence of the amino and benzylsulfanyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-3-benzylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQSZDMYASSXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329814
Record name Ethyl S-benzylcysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953-18-4
Record name L-Cysteine, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl S-benzylcysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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